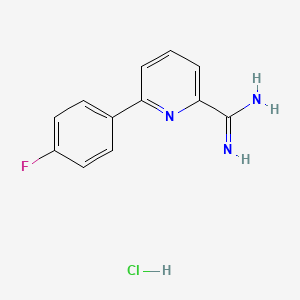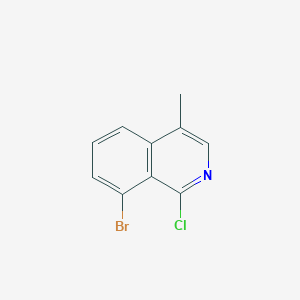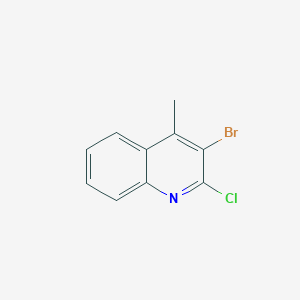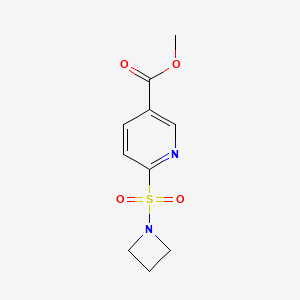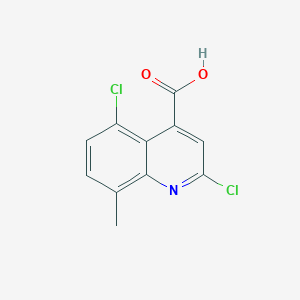
2,5-Dichloro-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,5-dicloro-8-metilquinolina-4-carboxílico es un derivado de la quinolina con la fórmula molecular C11H7Cl2NO2 y un peso molecular de 256,08 g/mol . Este compuesto forma parte de la familia de la quinolina, que es conocida por sus diversas aplicaciones en química medicinal e industrial . Los derivados de la quinolina son ampliamente estudiados debido a sus actividades biológicas y potenciales aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de derivados de la quinolina, incluido el ácido 2,5-dicloro-8-metilquinolina-4-carboxílico, se puede lograr a través de diversos métodos. Un enfoque común es la síntesis de Doebner–Von Miller, que implica la reacción de anilina con un aldehído y ácido pirúvico . Otro método es la síntesis de Skraup, que utiliza glicerol, anilina y ácido sulfúrico como reactivos . Estos métodos a menudo requieren condiciones de reacción específicas, como altas temperaturas y ambientes ácidos, para facilitar la formación del anillo de quinolina.
Métodos de Producción Industrial
La producción industrial de derivados de la quinolina típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Técnicas como la irradiación de microondas y el uso de líquidos iónicos se han empleado para mejorar la eficiencia de la reacción y reducir el impacto ambiental . Además, los enfoques de química verde, incluidas las reacciones sin disolventes y el uso de catalizadores reciclables, se están adoptando cada vez más en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2,5-dicloro-8-metilquinolina-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de derivados de la quinolina incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción a menudo implican temperaturas, presiones y disolventes específicos para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de las reacciones del ácido 2,5-dicloro-8-metilquinolina-4-carboxílico dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos de N-quinolina, mientras que las reacciones de sustitución pueden producir varios derivados de quinolina sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2,5-dicloro-8-metilquinolina-4-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del ácido 2,5-dicloro-8-metilquinolina-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. Se sabe que los derivados de la quinolina inhiben la síntesis de ADN al promover la escisión de la ADN girasa bacteriana y la topoisomerasa tipo IV, lo que conduce a la muerte de las células bacterianas . Además, estos compuestos pueden interferir con varios procesos celulares, incluida la actividad enzimática y las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al ácido 2,5-dicloro-8-metilquinolina-4-carboxílico incluyen otros derivados de la quinolina, como:
- 2-Metilquinolina
- 8-Hidroxiquinolina
- Cloroquina
- Quinina
Singularidad
Lo que diferencia al ácido 2,5-dicloro-8-metilquinolina-4-carboxílico de otros derivados de la quinolina es su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. La presencia de átomos de cloro y un grupo ácido carboxílico puede mejorar sus propiedades antimicrobianas y anticancerígenas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos .
Propiedades
Fórmula molecular |
C11H7Cl2NO2 |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
2,5-dichloro-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-3-7(12)9-6(11(15)16)4-8(13)14-10(5)9/h2-4H,1H3,(H,15,16) |
Clave InChI |
DCDWUFOKIUCVLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


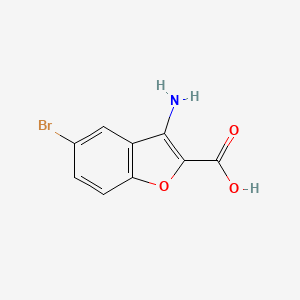
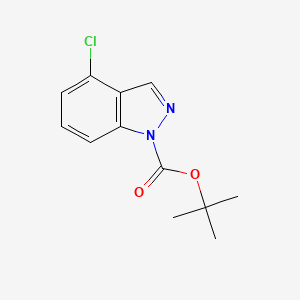
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

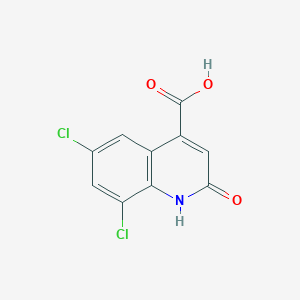
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
